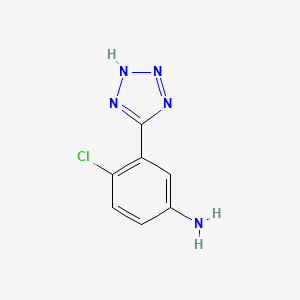

4-chloro-3-(1H-tetrazol-5-yl)aniline

Description

Contextualizing 4-Chloro-3-(1H-tetrazol-5-yl)aniline within Advanced Medicinal Chemistry

The 1H-tetrazol-5-yl group is widely recognized as a "privileged pharmacophore" in medicinal chemistry. This designation stems from its frequent appearance in a variety of biologically active compounds. phmethods.net One of its most significant roles is as a bioisostere for the carboxylic acid group. researchgate.netresearchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. researchgate.net

The tetrazole ring's acidity is comparable to that of a carboxylic acid, with a similar pKa value, allowing it to engage in similar hydrogen bonding interactions with biological targets. nih.govcambridgemedchemconsulting.com However, the tetrazole group offers several advantages over a carboxylic acid, including increased metabolic stability and improved pharmacokinetic profiles. researchgate.netnih.gov The delocalized electron system of the tetrazole ring also contributes to its chemical stability and allows for various interactions with biological receptors. researchgate.net This has led to the incorporation of the tetrazole moiety into a wide range of drugs, including antihypertensive agents like losartan (B1675146) and candesartan. phmethods.netsphinxsai.com The tetrazole ring itself can exist in two tautomeric forms, 1H and 2H, which can influence its binding properties. nih.govthieme-connect.com

The diverse pharmacological activities associated with tetrazole-containing compounds are extensive and include antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties. phmethods.netsphinxsai.comnih.govsemanticscholar.org

Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry and have a long history in the development of dyes and pharmaceuticals. wikipedia.org The amino group attached to the aromatic ring provides a reactive site for a multitude of chemical transformations, making it a versatile scaffold for creating diverse molecular libraries. mdpi.comnbinno.com

Current Landscape of Research on Tetrazole-Substituted Aniline Derivatives

Research into tetrazole-substituted aniline derivatives is an active area of investigation, driven by the potential to combine the favorable properties of both the tetrazole and aniline moieties. Scientists are exploring the synthesis of novel derivatives and evaluating their biological activities across various therapeutic areas.

The synthesis of these compounds often involves the [3+2] cycloaddition of an azide (B81097) with a nitrile, a common method for forming the tetrazole ring. thieme-connect.com Various catalytic systems, including nanoparticles, have been developed to improve the efficiency and environmental friendliness of these synthetic routes. thieme-connect.com For instance, the synthesis of 4-(1H-tetrazol-5-yl)aniline has been achieved with high yields using gold-based catalysts. thieme-connect.com

Studies on tetrazole-substituted anilines have shown a broad spectrum of pharmacological potential. For example, some derivatives have been investigated for their anti-inflammatory and antimicrobial activities. researchgate.net The specific substitution pattern on the aniline ring and the position of the tetrazole group are crucial factors that determine the biological activity of these compounds.

Below is a table summarizing some research findings on tetrazole-substituted anilines and related compounds:

| Compound/Derivative Class | Research Focus | Key Findings | Citations |

| 4-(1H-tetrazol-5-yl)aniline | Synthesis | High-yield synthesis achieved using nano-TiCl4·SiO2 and Au(0) catalysts. | thieme-connect.com |

| Tetrazolo[1,5-a]quinoxalines | Anti-inflammatory and Antimicrobial Agents | Schiff's bases of these compounds showed promising activity. | sphinxsai.com |

| 5-Thio-substituted tetrazole derivatives | Antimicrobial Activity | Showed moderate activity against tested organisms. | nih.gov |

| Tetrazole derivatives of 4,5-dichloroimidazole | Antibacterial Activity | A number of synthesized tetrazole derivatives were tested against Escherichia coli and Staphylococcus aureus. | researchgate.net |

| 3-(1H-tetrazol-5-yl)-indoles | Synthesis | A selective synthetic approach has been developed from 2H-azirines and arynes. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-6-2-1-4(9)3-5(6)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZWWJWSTSSMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C2=NNN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 1h Tetrazol 5 Yl Aniline

Strategies for the Construction of the 1H-Tetrazol-5-yl Moiety in Aniline (B41778) Scaffolds

The creation of the tetrazole ring on an aniline backbone is a critical step, typically achieved by converting a nitrile group into the desired heterocycle. The primary starting material for synthesizing 4-chloro-3-(1H-tetrazol-5-yl)aniline is often 5-amino-2-chlorobenzonitrile.

The most prevalent and direct method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, most commonly sodium azide. nih.govthieme-connect.com This reaction, first described in the early 20th century, has been refined through the development of various catalytic systems to improve efficiency, safety, and substrate scope. nih.govthieme-connect.com

The fundamental transformation involves the reaction of a substituted aminobenzonitrile with sodium azide. To overcome the energy barrier of the cycloaddition, catalysts are essential. gatech.edu A range of catalysts have been successfully employed for this purpose, including:

Metal Catalysts: Zinc salts, such as ZnCl₂, are effective, particularly when using solvents like water or various alcohols, which aligns with green chemistry principles. organic-chemistry.org Cobalt(II) complexes have also been shown to catalyze the reaction under mild, homogeneous conditions with high yields. nih.gov

Organocatalysts: L-proline has emerged as an inexpensive, environmentally benign, and efficient catalyst for this transformation, providing excellent yields in short reaction times. thieme-connect.comorganic-chemistry.org Amine salts, such as pyridine (B92270) hydrochloride, can also facilitate the reaction by activating the azide ion. gatech.edutandfonline.com

Solid-Supported Catalysts: Heterogeneous catalysts like silica (B1680970) sulfuric acid offer advantages in terms of easy separation and reusability, simplifying the workup process. dntb.gov.ua

The reaction conditions can be optimized by adjusting solvents, temperature, and the use of microwave irradiation, which can significantly accelerate the conversion of nitriles to tetrazoles. organic-chemistry.org For instance, the synthesis of 4-(1H-tetrazol-5-yl)aniline, a close analog, has been achieved with near-quantitative yield from 4-aminobenzonitrile, demonstrating the robustness of this method. thieme-connect.com

Table 1: Catalysts for [3+2] Cycloaddition of Nitriles with Sodium Azide

| Catalyst Type | Examples | Key Advantages | Source(s) |

|---|---|---|---|

| Metal Catalysts | Zinc Salts (e.g., ZnCl₂), Cobalt(II) Complexes | High efficiency; can be used in aqueous media. | organic-chemistry.orgnih.gov |

| Organocatalysts | L-proline, Amine Salts | Inexpensive, metal-free, environmentally friendly. | thieme-connect.comorganic-chemistry.orgtandfonline.com |

| Solid-Supported Catalysts | Silica Sulfuric Acid, Nanocatalysts | Reusable, easy to separate from the reaction mixture. | thieme-connect.comdntb.gov.uarsc.org |

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like tetrazole derivatives in a single step from three or more starting materials. nih.govacs.org This approach is highly valued for its atom economy, convergence, and ability to rapidly generate molecular diversity. nih.govbeilstein-journals.org

One of the most prominent MCRs for tetrazole synthesis is the Ugi-tetrazole four-component reaction (UT-4CR) . nih.govrsc.org This reaction typically involves an amine, an isocyanide, an oxo-compound (aldehyde or ketone), and an azide source (often trimethylsilyl (B98337) azide, TMSN₃, or hydrazoic acid, HN₃). nih.govrsc.org By using a substituted aniline as the amine component, this reaction provides direct access to highly functionalized tetrazole-aniline structures. The reaction proceeds under mild conditions, often at room temperature, and can produce the desired products in good to excellent yields. rsc.org

Another MCR strategy involves a three-component reaction of an amine, a carboxylic acid derivative, and an azide source, often accelerated by microwave heating. rug.nl This method allows for the one-pot synthesis of 1,5-disubstituted tetrazoles, bypassing the need to pre-form an amide intermediate. rug.nl The versatility of MCRs makes them a compelling alternative to traditional multi-step syntheses for creating libraries of novel tetrazole-containing compounds. beilstein-journals.orgacs.org

Selective Functionalization of the Aniline Ring System

Once the core this compound structure is synthesized, it can be further modified to introduce additional chemical diversity. The aniline ring and its amino group serve as key handles for subsequent chemical transformations.

The synthesis of the target compound typically begins with a pre-halogenated precursor, such as 2-chloro-5-aminobenzonitrile. However, if starting from 3-(1H-tetrazol-5-yl)aniline, selective chlorination of the aniline ring is required. The directing effects of the amino and tetrazolyl groups make regiocontrol a significant challenge.

Direct electrophilic chlorination of anilines often leads to a mixture of ortho and para isomers. nih.govbeilstein-journals.org To achieve high regioselectivity, specialized methods have been developed. Organocatalysis has proven particularly effective for the ortho-chlorination of anilines. Secondary ammonium (B1175870) salts, for example, can act as catalysts that direct the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) to the position adjacent to the amino group with high selectivity. nih.govdntb.gov.uarsc.orgresearchgate.net The mechanism is believed to involve the formation of an intermediate that facilitates the electrophilic attack at the ortho position. nih.gov While these methods have not been specifically documented for 3-(1H-tetrazol-5-yl)aniline, they represent the current state-of-the-art for the controlled halogenation of substituted anilines. nih.govresearchgate.net

Alternatively, copper(II) chloride has been used for the direct chlorination of unprotected anilines, though this often favors para-substitution. nih.govresearchgate.net The use of ionic liquids as solvents can enhance both the yield and regioselectivity of such copper-mediated reactions. nih.govbeilstein-journals.org

The this compound scaffold can be elaborated through various chemical reactions.

Amide Formation: The primary amino group of the aniline is readily acylated to form a wide range of amide derivatives. This is a standard transformation in organic synthesis and is often employed in the development of pharmaceutical agents.

Phenyl Group Introduction: The chlorine atom on the aniline ring can be replaced with a phenyl group or other aryl substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , which pairs an organohalide with a boronic acid or ester, is a powerful tool for this purpose. lookchem.comnih.gov While the coupling of heteroaryl chlorides can be challenging, robust catalytic systems using specialized phosphine (B1218219) ligands (e.g., SPhos, RuPhos) have been developed that successfully couple chlorotetrazoles and other chloroarenes with various arylboronic acids in good to excellent yields. lookchem.comresearchgate.net

Pyrazole (B372694) Moiety Introduction: The amino group can also serve as a starting point for constructing other heterocyclic rings. For instance, 5-aminopyrazole derivatives can be used as precursors to synthesize fused pyrazolo-pyrimidine systems through a sequence of benzoylation, cyclization, and subsequent functionalization. beilstein-journals.org Similar strategies could potentially be adapted to build pyrazole-containing structures from the aniline starting material.

Table 2: Functionalization Reactions of the Aniline Scaffold

| Functional Group Introduced | Reaction Type | Key Reagents/Catalysts | Source(s) |

|---|---|---|---|

| Amide | Acylation | Acyl chlorides, Carboxylic acids with coupling agents | rug.nl |

| Phenyl/Aryl | Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos) | lookchem.comnih.govresearchgate.net |

| Pyrazole | Heterocycle Synthesis | Condensation with 1,3-dicarbonyl compounds or equivalents | beilstein-journals.org |

Green Chemistry Principles in the Synthesis of Tetrazole-Aniline Compounds

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of tetrazoles. jchr.orgbenthamdirect.comeurekaselect.comrsc.org Several eco-friendly methodologies have been developed that are applicable to the synthesis of this compound and related compounds.

Key green strategies include:

Use of Benign Solvents: Water is an ideal green solvent, and catalysts like zinc salts have been shown to effectively promote tetrazole synthesis in aqueous media. organic-chemistry.org Other green solvents, such as polyethylene (B3416737) glycol (PEG) and various ionic liquids, have also been successfully employed. rsc.orgeurekaselect.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation, can dramatically reduce waste and energy consumption. eurekaselect.com

Development of Reusable Catalysts: The use of heterogeneous and nanocatalysts is a cornerstone of green synthesis. rsc.orgrsc.org Magnetic nanocatalysts, for example, can be easily recovered from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity, making the process more economical and sustainable. thieme-connect.comrsc.org

Organocatalysis: Metal-free catalysts like L-proline offer a greener alternative to potentially toxic heavy metal catalysts. thieme-connect.comorganic-chemistry.org

Atom Economy: Multi-component reactions inherently align with green chemistry principles by maximizing the incorporation of atoms from the starting materials into the final product, thus minimizing waste. nih.govbeilstein-journals.orgbenthamdirect.com

These approaches collectively contribute to making the synthesis of tetrazole-aniline compounds more efficient, safer, and environmentally sustainable. jchr.orgkuleuven.beresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. ajrconline.org The application of microwave irradiation in the synthesis of tetrazoles from organic nitriles significantly reduces reaction times from hours or days to mere minutes, while often improving yields. acs.orgacs.org This "flash heating" method allows for rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates. acs.org

The synthesis of 5-substituted-1H-tetrazoles, such as this compound, under microwave conditions typically involves the reaction of the corresponding nitrile with an azide source, like sodium azide, in a suitable solvent. organic-chemistry.org The efficiency of this cycloaddition is often enhanced by the presence of catalysts or additives. For instance, the combination of sodium azide and triethylamine (B128534) hydrochloride in dimethylformamide (DMF) has proven effective for the conversion of various inactive nitriles into tetrazoles, achieving high yields in a matter of hours compared to the much longer times required for conventional heating. organic-chemistry.org Another common system employs sodium azide and ammonium chloride in DMF. acs.org

One-pot transformations starting from aryl halides directly to the corresponding aryl tetrazoles are also feasible using microwave assistance, combining a cyanation step with the subsequent cycloaddition reaction. acs.org This approach streamlines the synthetic process, making it more efficient for creating libraries of tetrazole-containing compounds. beilstein-journals.org The choice of microwave power is a critical parameter that needs to be optimized to prevent the formation of side products that can occur with excessive irradiation. acs.org

Table 1: Examples of Microwave-Assisted Tetrazole Synthesis from Nitriles

Application of Heterogeneous Catalysts and Nanoparticles

To address the drawbacks of homogeneous catalysts, such as difficult recovery and product contamination, significant research has been devoted to developing heterogeneous catalytic systems for tetrazole synthesis. nih.gov Nanoparticles, in particular, have garnered attention due to their high surface-area-to-volume ratio and unique catalytic properties. researchgate.net Magnetic nanoparticles (MNPs), such as those based on iron(III) oxide (Fe3O4), are especially advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused for several cycles without a significant loss of activity. nih.gov

Various functionalized magnetic nanoparticles have been designed to catalyze the synthesis of 5-substituted-1H-tetrazoles. These catalysts often feature a core-shell structure (e.g., Fe3O4@SiO2) to which catalytically active species are anchored. nih.gov For example, Fe3O4 nanoparticles functionalized with a Schiff base-Cu(II) complex have demonstrated high efficiency in synthesizing tetrazoles in aqueous media at mild temperatures. nih.gov Other systems involve immobilizing lanthanide metals like Lanthanum (La) or Neodymium (Nd) on the surface of functionalized Fe3O4 nanoparticles, which show remarkable catalytic activity. nih.gov

The use of these nanocatalysts often allows for milder reaction conditions and the use of more environmentally friendly solvents like water, polyethylene glycol (PEG), or ethanol, aligning with the principles of green chemistry. nih.govnih.gov For instance, the synthesis of aromatic tetrazoles has been successfully carried out using an Fe3O4-adenine-Zn nanocatalyst in PEG at 120 °C. nih.gov

Table 2: Examples of Heterogeneous Nanocatalysts in 5-Substituted-1H-tetrazole Synthesis

Ultrasound-Assisted Synthetic Approaches

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to conventional methods. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. bohrium.com

Ultrasound-assisted synthesis of tetrazoles has been shown to be a rapid and efficient method. ijacskros.com For example, the synthesis of biquinoline derivatives bearing a tetrazole moiety was achieved in 20 minutes at 50°C using ultrasound, compared to 60 minutes at 80°C required for the conventional heating method. ijacskros.com This technique is often associated with milder reaction conditions, shorter reaction times, and high yields. bohrium.com

Furthermore, ultrasound-assisted protocols can often be performed under solvent-free or catalyst-free conditions, which simplifies the workup procedure and reduces chemical waste. bohrium.com The Ugi-azide multicomponent reaction, a powerful tool for generating 1,5-disubstituted tetrazoles, has been successfully performed under ultrasound irradiation, demonstrating the versatility of this approach for creating complex molecular scaffolds. mdpi.com

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

Structure Activity Relationship Sar Studies of 4 Chloro 3 1h Tetrazol 5 Yl Aniline Analogues

Investigating the Influence of Substituent Variations on Bioactivity

SAR studies are crucial for optimizing lead compounds into potent drug candidates. For analogues of 4-chloro-3-(1H-tetrazol-5-yl)aniline, research has focused on how different substituents on the aromatic and heterocyclic rings, as well as the nature of the linker groups, affect their interaction with biological targets.

The presence and position of halogen atoms on the aniline (B41778) ring are critical determinants of the biological activity of this class of compounds. The chlorine atom at the 4-position of the aniline ring in the parent compound is a key feature.

Studies on related heterocyclic compounds have demonstrated the significant impact of halogen substituents. For instance, in a series of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, compounds with a fluorine atom on a phenylpiperazine substituent showed high antifungal activity, whereas the introduction of one or two chlorine atoms resulted in a loss of activity. mdpi.com This highlights the nuanced role of the type and position of the halogen.

In another study on 4-anilino-quinazoline derivatives, substitution on the aniline moiety with bulky and heavy halogens at the 2- and 4-positions increased activity against VEGFR2, while substitution at the 3- and 4-positions enhanced activity against EGFR. mdpi.com Similarly, for N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, a 4-chloro substituent on a benzylidene ring resulted in potent cytotoxicity against several human cancer cell lines. researchgate.net

The table below summarizes the effect of halogen substitutions on the bioactivity of related heterocyclic structures.

| Compound Series | Halogen Substituent & Position | Observed Effect on Bioactivity |

| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Fluorine on phenylpiperazine | High antifungal activity mdpi.com |

| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Chlorine (mono or di) on phenylpiperazine | Loss of antifungal activity mdpi.com |

| 4-anilino-quinazolines | Bulky halogens at 2,4-positions of aniline | Increased activity on VEGFR2 mdpi.com |

| 4-anilino-quinazolines | Halogens at 3,4-positions of aniline | Increased activity on EGFR mdpi.com |

| N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides | 4-Chloro on benzylidene ring | Potent cytotoxicity researchgate.net |

Modifications to both the aniline and tetrazole rings have been extensively explored to improve the pharmacological profile of these analogues. The tetrazole ring itself is a key pharmacophore, often used to enhance metabolic stability. nih.gov

Replacing or modifying the aromatic and heterocyclic cores can lead to significant changes in activity. For example, in the development of Polo-like kinase 1 (Plk1) inhibitors, a tetrahydropteridin scaffold was used as a core structure. nih.gov In another instance, the introduction of a 1H-tetrazole moiety as a bioisostere for a carboxylic acid group in analogues of XRP44X, a microtubule destabilizer, led to potent anticancer activity. nih.gov The tetrazole ring was found to form crucial hydrogen bonds with amino acid residues in the active site of tubulin. nih.gov

Furthermore, the synthesis of 1,5-diaryl-substituted tetrazole derivatives has been shown to yield compounds with anti-inflammatory activity. nih.gov The nature of the aryl groups attached to the tetrazole ring significantly influences the inhibitory potency against COX-1 and COX-2 enzymes. nih.gov

The following table illustrates the impact of ring modifications on bioactivity.

| Original Scaffold | Ring Modification | Resulting Bioactivity |

| Pteridin-based Plk1 inhibitors | Introduction of a tetrahydropteridin scaffold | Potent and selective Plk1 inhibition nih.gov |

| XRP44X (arylpyrazole) | Replacement of pyrazole (B372694) B-ring with 1H-tetrazole | Potent microtubule destabilizing and anticancer activity nih.gov |

| General tetrazole core | Synthesis of 1,5-diaryl-substituted tetrazoles | Anti-inflammatory activity (COX-1/COX-2 inhibition) nih.gov |

The incorporation of amide and carbamate (B1207046) linkages into the structure of this compound analogues plays a pivotal role in defining their interaction with biological targets. These linkers can provide conformational rigidity and establish key hydrogen bonding interactions within the active sites of enzymes.

In the design of Plk1 inhibitors, for instance, the linker between a tetrahydropteridin scaffold and other parts of the molecule was crucial for activity. nih.gov Similarly, in a series of novel 4-anilino-quinazoline derivatives, a longer chain linker between the quinazoline (B50416) core and a triazole moiety was found to be favorable for inhibitory activity toward both EGFR and VEGFR2. mdpi.com

The synthesis of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, where a carbonyl group (part of an amide linkage) connects the tetrazole and piperazine (B1678402) rings, resulted in potent microtubule destabilizers. nih.gov Docking studies revealed that the carbonyl group forms a hydrogen bond with the amino acid residue Alaβ317 in the active site of tubulin. nih.gov

The table below provides examples of the role of linkers in bioactivity.

| Compound Series | Linker Type | Role in Molecular Interaction | Resulting Bioactivity |

| 4-anilino-quinazolines | Longer chain linker to triazole | Favorable for dual EGFR/VEGFR2 inhibition | Increased inhibitory activity mdpi.com |

| 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | Amide (carbonyl) | Hydrogen bonding with Alaβ317 in tubulin | Potent microtubule destabilization nih.gov |

Stereochemical Considerations in SAR

Stereochemistry is a critical factor in the SAR of many biologically active molecules, as different enantiomers or diastereomers can exhibit distinct pharmacological profiles. While specific stereochemical studies on this compound itself are not extensively detailed in the provided context, the principles are broadly applicable. For instance, in the development of antifungal pyridine-3-sulfonamides, the spatial arrangement of substituents is crucial for their interaction with the target enzyme, lanosterol (B1674476) 14α-demethylase. mdpi.com The three-dimensional structure of the molecule dictates how it fits into the active site, and even minor changes in stereochemistry can lead to a significant loss of activity.

Biological Activity and Mechanistic Investigations of 4 Chloro 3 1h Tetrazol 5 Yl Aniline and Its Derivatives

Antimicrobial Activity Research

The antimicrobial properties of compounds structurally related to 4-chloro-3-(1H-tetrazol-5-yl)aniline have been a subject of scientific inquiry, leading to the discovery of derivatives with notable efficacy against a range of microbial pathogens.

Derivatives incorporating the chloro-aniline or tetrazole features have demonstrated varied levels of antibacterial activity. For instance, in a study of oxadiazole analogues, the compound 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. nih.gov This activity was, however, less potent than the standard drug ciprofloxacin, which had an MIC of 4 µg/mL. nih.gov

In another area of research, hybrids of quinolone and imidazole (B134444) were synthesized and tested against various bacteria. nih.gov One such hybrid, 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, displayed potent activity against the Gram-negative bacterium P. aeruginosa with an MIC value of 460 nM. nih.gov Other related compounds showed moderate activity against K. pneumoniae and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Derivatives

| Compound/Derivative | Target Organism(s) | MIC Value | Source |

|---|---|---|---|

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | 8 µg/mL | nih.gov |

| 8-chloro-1-cyclopropyl-6-fluoro-7-(...)quinoline-3-carboxylic acid | Pseudomonas aeruginosa | 460 nM | nih.gov |

| N-{5-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide | K. pneumoniae, E. coli | 41 µM, 40 µM | nih.gov |

The tetrazole moiety is a key feature in the design of novel antifungal agents. A study focusing on phenyl(2H-tetrazol-5-yl)methanamine derivatives found that while most compounds had limited effect, one derivative exhibited moderate activity against Candida albicans and Aspergillus niger, with MIC values of 500 μg/ml and 750 μg/ml, respectively. nih.gov

Research on nih.govnih.govmdpi.comtriazolo[4,3-b] nih.govnih.govmdpi.comnih.govtetrazine derivatives also indicated good fungicidal activity against Candidiasis fungal, showing significant growth inhibition when compared to the standard drug Fluconazole. cyberleninka.ru Similarly, studies on imidazole derivatives have shown antifungal activity, which can be dramatically increased when associated with a surfactant like sodium dodecyl sulphate (SDS). mdpi.com This association was found to improve the inhibitory power of the imidazole compounds against Candida species by over five to nine times. mdpi.com

Table 2: Antifungal Activity of Selected Derivatives Against Candida Species

| Compound/Derivative Class | Target Organism(s) | MIC Value | Source |

|---|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Candida albicans | 500 µg/mL | nih.gov |

| Imidazole derivative (SAM3) | Candida strains | 62.5 - 500 µg/mL | mdpi.com |

| nih.govnih.govmdpi.comTriazolo[4,3-b] nih.govnih.govmdpi.comnih.govtetrazine derivatives | Candidiasis fungal | Good activity | cyberleninka.ru |

Derivatives containing the anilino structural motif have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov In a screening of 4-anilinoquinolines and 4-anilinoquinazolines, researchers identified key structural features important for anti-Mtb activity, such as the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline (B57606) ring. nih.gov One of the most potent compounds identified was 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, which demonstrated a robust MIC90 value in the range of 0.63-1.25 μM against Mtb. nih.gov These compounds showed limited toxicity in a human skin fibroblast cell line. nih.gov Another class of compounds, 3,5-dinitrobenzylsulfanyl tetrazoles, has also been investigated for anti-tubercular activity, highlighting the role of the tetrazole ring in this therapeutic area. nih.gov

Anticancer Activity Research

The scaffold of this compound has inspired the development of numerous derivatives with significant anticancer properties, acting through various mechanisms to inhibit tumor growth.

Derivatives featuring the tetrazole ring have shown considerable antiproliferative activity. A study on 3-(1H-tetrazol-5-yl)-β-carbolines found them to be highly active against several cancer cell lines. nih.gov These compounds displayed IC50 values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma (HCT116 and HT29), and also showed high activity against pancreatic adenocarcinoma (PANC-1), melanoma (A375), hepatocarcinoma (HEPG2), and breast adenocarcinoma (MCF-7) cell lines, with IC50 values below 8 μM. nih.gov One specific derivative, an unprotected tetrazole-β-carboline, was particularly active against ovarian carcinoma (OVCAR-3) with an IC50 of 0.27 μM. nih.gov

Other structurally related compounds have also demonstrated significant effects. A 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative showed substantial growth inhibition against CNS cancer (SNB-19), non-small cell lung cancer (NCI-H460), and melanoma (SNB-75) cell lines at a 10 µM concentration. nih.gov Furthermore, a series of 4-anilinoquinolinylchalcone derivatives were found to be cytotoxic to liver (Huh-7) and breast (MDA-MB-231) cancer cells, with IC50 values below 2.03 μM, while showing low cytotoxicity to normal cells. nih.gov

Table 3: Antiproliferative Activity of Selected Derivatives

| Compound/Derivative Class | Cell Line(s) | Measurement | Value | Source |

|---|---|---|---|---|

| 3-(1H-Tetrazol-5-yl)-β-carbolines | HCT116, HT29 | IC50 | 3.3 - 9.6 µM | nih.gov |

| 3-(1H-Tetrazol-5-yl)-β-carboline (1d) | OVCAR-3 | IC50 | 0.27 µM | nih.gov |

| 3-(1H-Tetrazol-5-yl)-β-carboline (1b) | NCI-H460 | IC50 | 1.32 - 1.62 µM | nih.gov |

| 4-Anilinoquinolinylchalcones | Huh-7, MDA-MB-231 | IC50 | < 2.03 µM | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)...)phenol) | SNB-19 | PGI | 65.12% | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)...)phenol) | NCI-H460 | PGI | 55.61% | nih.gov |

Investigations into the mechanisms underlying the anticancer effects have revealed that these compounds can induce programmed cell death. The highly active 3-(1H-tetrazol-5-yl)-β-carbolines were found to act through a p53-independent apoptotic pathway. nih.gov This suggests that they can be effective even in cancers where the p53 tumor suppressor gene is mutated. nih.gov

Similarly, the potent 4-anilinoquinolinylchalcone derivatives have been shown to induce apoptosis in breast cancer cells. nih.gov The mechanism for one of the lead compounds in this class involves the depletion of ATP and the activation of caspases 3 and 7, which is dependent on the generation of reactive oxygen species (ROS). nih.gov

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

A key mechanism through which certain tetrazole derivatives exert anticancer effects is the disruption of the cell cycle. nih.gov Specifically, studies have shown that novel synthetic tetrazole derivatives can induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.govnih.govrsc.org

This biological activity is often linked to the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, form the mitotic spindle essential for the proper segregation of chromosomes during mitosis. nih.gov By interfering with tubulin polymerization, these compounds disrupt the formation and function of the mitotic spindle, leading to a halt in the cell division process at the G2/M phase. nih.gov This mitotic arrest can subsequently trigger programmed cell death, or apoptosis, in cancer cells. nih.govrsc.org For example, a series of tetrazole-isoxazoline hybrids were found to cause G2/M phase arrest in A549 lung cancer and MDA-MB-231 breast cancer cell lines, which was followed by the activation of caspase-3, an executive enzyme in apoptosis. rsc.org Similarly, another family of novel tetrazole derivatives targeting the colchicine (B1669291) site of tubulin demonstrated potent G2/M phase arrest in glioblastoma cells. nih.gov

Modulation of Receptor and Enzyme Function

Derivatives of this compound have been shown to modulate the function of important physiological targets, including G protein-coupled receptors and various enzymes.

The orphan G protein-coupled receptor 35 (GPR35) has emerged as a therapeutic target for inflammatory diseases and pain. nih.govnih.gov Research has identified that the introduction of a 1H-tetrazol-5-yl group can significantly enhance the potency of GPR35 agonists. nih.gov

A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were designed and synthesized to explore their agonistic activity at GPR35. nih.gov Structure-activity relationship (SAR) studies revealed that halogen substitutions could increase agonistic activity. nih.gov The research identified that N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide were particularly potent agonists for GPR35. nih.gov Further investigation confirmed that these compounds activated GPR35, leading to the phosphorylation of ERK, a downstream signaling molecule. nih.gov

Table 1: GPR35 Agonist Activity of Selected Tetrazole Derivatives

| Compound Name | EC₅₀ (μM) |

|---|---|

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) | 0.059 |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (63) | 0.041 |

EC₅₀ represents the concentration of a drug that gives a half-maximal response. Data sourced from a study on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives. nih.gov

KPC-2 β-lactamase: Bacterial resistance to β-lactam antibiotics is a major global health issue, often mediated by β-lactamase enzymes like Klebsiella pneumoniae carbapenemase (KPC-2). usf.eduasm.org Tetrazole-based compounds have been investigated as broad-spectrum β-lactamase inhibitors. usf.edu The tetrazole moiety can act as a key interacting group within the enzyme's active site. acs.org For instance, the non-β-lactam inhibitor avibactam (B1665839) demonstrates a very slow dissociation rate from KPC-2, effectively inactivating the enzyme for extended periods. asm.org While specific inhibition data for this compound itself is not detailed, the tetrazole scaffold is a core component of compounds designed to inhibit these resistance enzymes. usf.eduasianpubs.orgasianpubs.org

Tubulin Polymerization: As mentioned previously, the inhibition of tubulin polymerization is a significant mechanism of action for several anticancer tetrazole derivatives. nih.gov These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of microtubules. nih.govrsc.org This disruption of microtubule dynamics is a validated strategy for cancer therapy. nih.gov Studies on various tetrazole derivatives have demonstrated potent tubulin polymerization inhibition. nih.govrsc.org

Table 2: Tubulin Polymerization Inhibition by Selected Tetrazole-Isoxazoline Hybrids

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 4h | A549 (Lung Cancer) | 1.51 |

| Compound 4h | MDA-MB-231 (Breast Cancer) | 2.83 |

| Compound 4i | A549 (Lung Cancer) | 1.49 |

| Compound 4i | MDA-MB-231 (Breast Cancer) | 2.40 |

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half. Data sourced from a study on tetrazole-isoxazoline hybrids. rsc.org

Other Investigated Biological Activities of Tetrazole Derivatives

The versatile tetrazole scaffold has been incorporated into molecules studied for a wide array of other biological effects.

Numerous tetrazole derivatives have been reported to possess anti-inflammatory properties. sphinxsai.comnih.govnih.gov The anti-inflammatory effects of these compounds have been evaluated in vivo using models such as carrageenan-induced paw edema in rats. sphinxsai.comnih.gov In one study, a derivative, 1,1-dimethyl-3-(phenyl (1H- tetrazol-1-yl) methyl amino urea), showed significant anti-inflammatory activity compared to the standard drug phenylbutazone. sphinxsai.com Another study reported on tetrazole derivatives that act as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov The activation of GPR35 by tetrazole agonists also points to a role in modulating inflammation, as GPR35 has been shown to have both pro- and anti-inflammatory functions depending on the context. nih.gov

The tetrazole moiety is a feature in compounds developed for their antiallergic properties. A series of N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides were synthesized and evaluated for their ability to inhibit allergic reactions. nih.gov Their activity was assessed using the rat passive cutaneous anaphylaxis (PCA) test, a standard model for evaluating inhibitors of immediate hypersensitivity. nih.gov This research led to the identification of highly potent derivatives. One such compound, N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide, was found to be 130 times more potent than the reference drug disodium (B8443419) cromoglycate when administered intravenously. nih.gov

Computational and Theoretical Chemistry Approaches in Research on 4 Chloro 3 1h Tetrazol 5 Yl Aniline

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 4-chloro-3-(1H-tetrazol-5-yl)aniline, might interact with a biological target, typically a protein or enzyme.

Research into tetrazole derivatives has highlighted the crucial role of the 1H-tetrazole moiety in establishing specific interactions within the active sites of biological targets. For instance, in studies on tubulin inhibitors, the 1H-tetrazole ring has been shown to be a key pharmacophore. researchgate.net Molecular docking simulations of compounds containing this scaffold have revealed that it can fit snugly into the colchicine-binding site of tubulin. researchgate.net

Specific interactions observed for tetrazole-containing ligands include the formation of hydrogen bonds between the nitrogen atoms of the tetrazole ring and amino acid residues in the target's active site. In one such study, the 2N and 4N positions of the 1H-tetrazole ring formed hydrogen bonds with residues Asnβ258 and Lysβ352, respectively. researchgate.net These types of interactions are critical for the stability of the ligand-target complex and are a primary focus of docking studies to understand the compound's mechanism of action at a molecular level. The presence of the chloro and aniline (B41778) groups on the phenyl ring of this compound would further influence its binding orientation and affinity through additional hydrophobic and electrostatic interactions.

By understanding the key structural features and interaction patterns of this compound, computational methods can be used to screen it against databases of various biological targets. The tetrazole moiety is recognized as a bioisostere for carboxylic acids, enabling it to act as a ligand for a wide range of receptors and enzymes. researchgate.net

Studies have successfully used the 1H-tetrazole scaffold to design potent microtubule destabilizers, which are effective anticancer agents. researchgate.net The unique interactions provided by the tetrazole ring can be leveraged to explore other potential therapeutic targets. For example, computational studies on similar bis-tetrazole compounds have investigated their potential as anticancer agents by docking them against proteins like caspase-3, NF-KAPPA-B, and p53, revealing significant binding energies and suggesting therapeutic potential. These approaches allow for the hypothesis-driven exploration of new applications for compounds like this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules from first principles. These methods provide a detailed understanding of the electron distribution and orbital energies.

DFT calculations are routinely used to determine the electronic structure of tetrazole derivatives. aminer.orgbohrium.com A comprehensive theoretical study on the structurally related compound 5-(4-chlorophenyl)-1H-tetrazole using the B3LYP/6-311++G(d,p) level of theory provides insight into the likely electronic properties of this compound. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For 5-(4-chlorophenyl)-1H-tetrazole, the HOMO-LUMO energy gap was calculated, providing a quantitative measure of its kinetic stability. researchgate.net Analysis of the molecular electrostatic potential (MEP) further helps to identify the regions of a molecule that are rich or poor in electrons, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Description | Typical Significance in Research |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. researchgate.net |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Identifies sites for nucleophilic and electrophilic attack. researchgate.net |

From the HOMO and LUMO energies derived from DFT calculations, various global reactivity descriptors can be calculated. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). Chemical hardness is a measure of resistance to a change in electron distribution, with harder molecules being less reactive. researchgate.net

Local reactivity can be predicted using Fukui indices, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net In studies of bis-tetrazole acetamides, Fukui functions were calculated to pinpoint specific atoms susceptible to attack, providing a more granular view of reactivity. researchgate.net Such analyses are critical for understanding the chemical behavior of this compound in various chemical environments and in its interaction with biological molecules.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the complex.

MD simulations are used to assess the stability of the binding pose predicted by docking. ajchem-a.com A simulation of the ligand-protein complex, typically on the nanosecond scale, can confirm whether the key interactions are maintained over time. researchgate.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. ajchem-a.com

Furthermore, MD simulations can provide insights into the conformational changes that may occur upon ligand binding and can be used to calculate binding free energies, which offer a more accurate prediction of binding affinity than docking scores alone. Studies on similar heterocyclic compounds have used MD simulations of up to 100 nanoseconds to validate docking results and confirm the stability of the predicted interactions, for instance by monitoring the number of hydrogen bonds between the ligand and receptor over the simulation time. researchgate.netajchem-a.comnih.gov

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | A low, stable RMSD value suggests the complex is stable. ajchem-a.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible or rigid regions of the protein-ligand complex. ajchem-a.com |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Changes can indicate conformational shifts and impact binding energy. ajchem-a.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Consistent hydrogen bonding indicates a stable interaction. ajchem-a.com |

Conformational Analysis and Stability in Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis of this compound is essential to understand how it might interact with biological targets. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to determine the most stable conformations of the molecule.

To assess the stability of this compound in a biological environment, molecular dynamics (MD) simulations are a valuable tool. These simulations model the behavior of the compound over time in the presence of solvent molecules (typically water) and ions, mimicking physiological conditions. MD simulations can reveal the dynamic nature of the molecule's conformation and its interactions with the surrounding environment. For instance, simulations can show the formation and breaking of hydrogen bonds between the tetrazole or aniline moieties and water molecules, which influences the compound's solubility and bioavailability. The stability of different tautomers of the tetrazole ring can also be investigated under simulated biological conditions.

| Computational Parameter | Description | Typical Findings for Analogous Phenyl-Tetrazoles |

| Dihedral Angle (Phenyl-Tetrazole) | The angle of rotation between the phenyl and tetrazole rings. | Non-planar conformations are generally favored, with dihedral angles varying based on substituents. |

| Hydrogen Bond Donors/Acceptors | The number of sites on the molecule that can donate or accept a hydrogen bond. | The aniline (donor) and tetrazole (acceptor) groups provide sites for interaction with biological macromolecules. |

| Solvation Energy | The energy change when a molecule is transferred from a vacuum to a solvent. | Influences the compound's solubility and its partitioning between aqueous and lipid environments. |

| Tautomeric Stability | The relative energy of different tautomeric forms of the tetrazole ring. | The 1H- and 2H-tautomers of the tetrazole ring have different electronic properties and stabilities that can be influenced by their environment. |

In Silico Screening and Virtual High-Throughput Screening for Hit Identification

In silico screening, particularly virtual high-throughput screening (vHTS), has become an indispensable tool in the early stages of drug discovery and other fields requiring the identification of molecules with specific biological activities. chemicalbook.com These computational techniques allow for the rapid assessment of large libraries of chemical compounds to identify "hits"—molecules that are predicted to bind to a biological target of interest.

The process of vHTS can be broadly categorized into two approaches: structure-based and ligand-based screening.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target (e.g., a protein or enzyme) is known, SBVS can be employed. This method involves docking a library of compounds into the binding site of the target. A scoring function is then used to estimate the binding affinity of each compound. Compounds with high predicted binding affinities are selected as potential hits for further experimental validation. For a compound like this compound, SBVS could be used to screen it against a panel of known protein targets to identify potential biological activities.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but a set of molecules with known activity is available, LBVS can be utilized. This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. A pharmacophore model can be developed based on the common structural features of the known active molecules. This model, which represents the essential three-dimensional arrangement of functional groups required for activity, is then used to search for other molecules in a database that fit the model. Given the presence of the tetrazole ring, which is a known bioisostere for carboxylic acids, and the substituted aniline moiety, this compound could be identified as a hit in a ligand-based screen targeting receptors that recognize these features.

While specific instances of this compound being identified as a "hit" in a published virtual screening campaign are not documented, numerous studies have successfully employed these techniques to identify tetrazole derivatives as inhibitors for various targets. nih.govsigmaaldrich.com For example, virtual screening has been used to identify tetrazole-containing compounds as potential antibacterial agents by targeting enzymes involved in bacterial cell wall synthesis. sigmaaldrich.com

The results of a virtual screening campaign are typically a list of compounds ranked by their predicted activity or binding affinity. The table below illustrates the kind of data that would be generated for a set of hypothetical hits from a virtual screening study, where a compound like this compound might be identified.

| Hit Compound ID | Docking Score (kcal/mol) | Predicted Target Interaction(s) |

| VHTS-001 | -9.5 | Hydrogen bond with Serine residue; Pi-pi stacking with Tyrosine. |

| VHTS-002 | -9.2 | Salt bridge with Arginine residue; Hydrophobic interactions. |

| This compound | -8.8 (Hypothetical) | Hydrogen bond with Aspartate residue; Halogen bond with Leucine. |

| VHTS-004 | -8.5 | Multiple hydrogen bonds with the protein backbone. |

The identification of this compound as a hit in a virtual screening campaign would be the first step in a long process of drug discovery or chemical probe development. Subsequent steps would involve in vitro and in vivo testing to confirm the predicted activity and to evaluate its other pharmacological properties.

Preclinical Research Models and in Vitro Experimental Methodologies

Cell-Based Assays for Efficacy and Mechanism

Cell-based assays are fundamental in early-stage drug discovery to assess the biological effects of a compound on living cells.

To investigate the potential anticancer activity of 4-chloro-3-(1H-tetrazol-5-yl)aniline, its effect on the growth and viability of cancer cells would be determined. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are commonly used. In these assays, a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) would be treated with increasing concentrations of the compound. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Hypothetical Data Table for Cytotoxicity Screening: This table is for illustrative purposes only, as no specific data exists for the target compound.

| Cell Line | Cancer Type | IC₅₀ (µM) for Compound X |

| MCF-7 | Breast Adenocarcinoma | Value |

| A549 | Lung Carcinoma | Value |

| HCT116 | Colorectal Carcinoma | Value |

| HeLa | Cervical Adenocarcinoma | Value |

Microbial Growth Inhibition Assays (e.g., Minimum Inhibitory Concentration Determination)

The potential antimicrobial properties of this compound would be evaluated by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically performed using broth microdilution methods against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Hypothetical Data Table for MIC Determination: This table is for illustrative purposes only, as no specific data exists for the target compound.

| Microbial Strain | Type | MIC (µg/mL) for Compound Y |

| Staphylococcus aureus | Gram-positive | Value |

| Escherichia coli | Gram-negative | Value |

| Pseudomonas aeruginosa | Gram-negative | Value |

| Candida albicans | Fungus | Value |

Functional Receptor Assays (e.g., Dynamic Mass Redistribution Assays)

To determine if this compound interacts with G-protein coupled receptors (GPCRs), label-free functional assays like Dynamic Mass Redistribution (DMR) could be employed. DMR technology detects global cellular responses initiated by receptor activation, providing an integrated readout of cellular signaling. A positive DMR signal would indicate that the compound is acting as either an agonist or antagonist at a specific receptor, prompting further investigation.

Based on its structural motifs, the compound could be screened against specific enzymes. For example, if anticancer activity is observed, a tubulin polymerization assay could be performed to see if it inhibits the formation of microtubules, a mechanism common to many chemotherapeutic agents. Similarly, if antimicrobial activity is detected, its ability to inhibit key bacterial enzymes like β-lactamases could be assessed using a chromogenic substrate like nitrocefin. The results would be expressed as an IC₅₀ value for enzyme inhibition.

Ex Vivo Studies on Tetrazole Derivatives

Ex vivo studies bridge the gap between in vitro assays and in vivo animal models.

To confirm and quantify the interaction of a compound with a specific receptor identified in functional assays, competitive receptor binding assays are performed. These assays use isolated cell membranes from tissues known to express the target receptor. A radiolabeled ligand with known affinity for the receptor is incubated with the membranes in the presence of varying concentrations of the test compound. The ability of the compound to displace the radioligand is measured, and the data is used to calculate its binding affinity (Ki) for the receptor.

In Vivo Animal Models for Preclinical Efficacy

Preclinical in vivo studies using animal models are fundamental for evaluating the potential therapeutic efficacy of new chemical entities in a complex biological system before they can be considered for human trials. These models are designed to mimic specific aspects of human diseases, allowing researchers to assess the pharmacological activity, and dose-response relationships of a compound. For this compound, the exploration of its effects in validated animal models is a critical step in determining its potential as a therapeutic agent.

Future Perspectives and Emerging Research Avenues for 4 Chloro 3 1h Tetrazol 5 Yl Aniline

Development of Novel and Sustainable Synthetic Routes

The synthesis of 5-substituted-1H-tetrazoles, such as 4-chloro-3-(1H-tetrazol-5-yl)aniline, has traditionally been achieved through the [3+2] cycloaddition of an azide (B81097) source with a nitrile precursor (in this case, 2-chloro-5-aminobenzonitrile). thieme-connect.comorganic-chemistry.org While effective, conventional methods often rely on reagents like hydrazoic acid, which is highly toxic and explosive, or metal catalysts that can be difficult to remove from the final product. thieme-connect.com Future research is poised to focus on creating more efficient, safer, and environmentally benign synthetic pathways.

Emerging trends in "green chemistry" offer promising alternatives. jchr.orgbenthamdirect.combenthamdirect.comdntb.gov.ua Key areas of development include:

Catalyst Innovation: The use of novel catalytic systems is a major frontier. This includes heterogeneous nanocatalysts like nano-TiCl₄·SiO₂, platinum nanoparticles on reduced graphene oxide (Pt NPs@rGO), and magnetic magnetite-chitin (Fe₃O₄@chitin), which offer high yields, easy recovery, and reusability. thieme-connect.comnih.gov Furthermore, the exploration of metal-free organocatalysts, such as L-proline, presents a cost-effective and environmentally friendly option. organic-chemistry.org

Advanced Reaction Conditions: Microwave-assisted synthesis has been shown to significantly reduce reaction times for tetrazole formation. thieme-connect.comnih.gov The development of continuous flow processes could further enhance safety, scalability, and control over reaction parameters.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-tetrazole reaction, provide a powerful strategy for building molecular complexity in a single step. beilstein-journals.orgnih.govacs.org Future work could involve designing MCRs that incorporate the 4-chloro-3-aminobenzonitrile backbone to rapidly generate diverse libraries of derivatives. researchgate.net

Safer Reagents and Solvents: A critical goal is to replace hazardous reagents. This involves using safer azide sources and employing green solvents like water, which has been shown to be a viable medium for tetrazole synthesis in the presence of zinc salt catalysts. organic-chemistry.orgjchr.org

Table 1: Comparison of Synthetic Methodologies for Tetrazole Synthesis

| Method | Catalyst/Reagent Examples | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Conventional | Hydrazoic Acid, Sodium Azide with Metal Salts (e.g., ZnCl₂) | Well-established, effective for many nitriles | Use of toxic, explosive, and/or hazardous reagents | thieme-connect.comorganic-chemistry.org |

| Microwave-Assisted | Pt NPs@AC in DMF | Dramatically reduced reaction times | Requires specialized equipment | thieme-connect.com |

| Nanocatalysis | Fe₃O₄@chitin, nano-TiCl₄·SiO₂ | High yields, catalyst is recoverable and reusable, mild conditions | Catalyst synthesis can be complex | thieme-connect.comnih.gov |

| Green Catalysis | L-proline, Water with Zinc Salts | Environmentally benign, cost-effective, simple procedures | May not be suitable for all substrates | organic-chemistry.org |

| Multicomponent | Ugi and Passerini Reactions | High atom economy, molecular diversity, single-step synthesis | Yields can be modest and require optimization | beilstein-journals.orgresearchgate.net |

Advanced Structure-Based Drug Design and Optimization

The this compound scaffold is an attractive starting point for rational drug design. The tetrazole group is a highly effective bioisostere for the carboxylic acid moiety, offering a similar acidic pKa and planar structure while providing increased lipophilicity and metabolic stability. nih.govthieme-connect.comnih.gov These properties can enhance cell permeability and bioavailability. nih.govresearchgate.net

Future research will heavily rely on computational and structural biology techniques to guide the optimization of derivatives. By understanding how these molecules interact with their biological targets at an atomic level, chemists can make precise modifications to improve potency and selectivity.

Key strategies include:

Target-Specific Interactions: The tetrazole ring is adept at forming critical interactions within protein binding sites. For example, in the design of novel microtubule inhibitors, the nitrogen atoms of the tetrazole ring were shown to form essential hydrogen bonds with amino acid residues like Asnβ258 and Lysβ352 at the colchicine-binding site of tubulin. nih.gov Similarly, the tetrazole moiety has been identified as a novel zinc-binding group for inhibiting carbonic anhydrases. acs.org

Pharmacophore Modeling: Starting with the this compound core, pharmacophore models can be developed to map the essential features required for activity against a specific target. These models guide the addition or modification of substituents on the aniline (B41778) ring to enhance interactions and optimize the structure-activity relationship (SAR). nih.govnih.gov

Computational Screening and Docking: Molecular docking studies can predict the binding modes and affinities of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govnih.gov This saves significant time and resources compared to traditional high-throughput screening.

Comprehensive Elucidation of Molecular Mechanisms of Action and Pathways

Identifying that a compound binds to a target is only the first step; understanding the downstream consequences of that interaction is crucial. For any new therapeutic agent derived from this compound, a deep dive into its molecular mechanism of action will be essential.

Future research in this area will employ a range of systems biology approaches:

Cellular Pathway Analysis: Once a lead compound shows activity, its effect on cellular processes must be investigated. For instance, tetrazole-based microtubule destabilizers have been shown to disrupt the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately triggering apoptosis. nih.gov

Omics Technologies: Techniques such as proteomics, transcriptomics, and metabolomics will be used to obtain an unbiased, global view of the cellular changes induced by a compound. This can reveal the primary signaling pathways being modulated and help identify both the intended mechanism and any potential off-target effects.

Enzyme and Receptor Profiling: For compounds designed as enzyme inhibitors (e.g., for cyclooxygenase-2) or receptor antagonists (e.g., for angiotensin II receptors), detailed kinetic and binding assays are necessary to fully characterize their inhibitory or antagonistic properties. nih.govtandfonline.com

Discovery of Undiscovered Biological Targets and Off-Targets

A significant avenue of future research is the identification of novel biological targets for derivatives of this compound. The broad spectrum of pharmacological activities reported for tetrazole-containing compounds—including anticancer, antihypertensive, antidiabetic, and antimicrobial effects—suggests that this chemical class can interact with a wide array of biological targets. nih.govtandfonline.comnih.govresearchgate.net

Prospecting for new targets will involve:

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the direct protein targets of a compound in a complex biological sample. This is a powerful tool for target deconvolution and for discovering previously unknown interactions.

Phenotypic Screening and Target Deconvolution: Screening compounds in disease-relevant cellular or organismal models can uncover unexpected therapeutic potential. If a desired phenotype is observed, subsequent studies are then required to identify the molecular target responsible for the effect.

Off-Target Profiling: It is equally important to identify unintended targets (off-targets), as these interactions can lead to toxicity or provide opportunities for drug repositioning. For example, assessing the inhibition of key metabolic enzymes like the cytochrome P450 (CYP450) family is a critical step in preclinical development, as some tetrazole-containing drugs are known to interact with these enzymes. researchgate.nettandfonline.com The ability of the tetrazole ring to chelate metal ions also suggests that metalloenzymes are a potential class of off-targets that should be investigated. acs.org

Exploration of New Therapeutic Applications

Building on the diverse biological activities of the tetrazole scaffold, derivatives of this compound could be explored for a multitude of therapeutic applications beyond the most established ones. While areas like cancer, inflammation, and hypertension are logical starting points, emerging research points to several other exciting possibilities. nih.govnih.govtandfonline.com

Future therapeutic exploration could target:

Metabolic Diseases: Tetrazole derivatives have shown promise as antidiabetic agents by targeting a range of proteins involved in glucose metabolism, including protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and peroxisome proliferator-activated receptors (PPARs). nih.gov

Infectious Diseases: The tetrazole moiety is present in several antimicrobial drugs. nih.gov New derivatives could be developed as novel antibacterial or antifungal agents, potentially by inhibiting essential enzymes like DNA gyrase and topoisomerase IV. nih.gov

Neurodegenerative and Neuro-inflammatory Diseases: The protein-protein interaction between Keap1 and Nef2 has become a target for neuro-inflammatory diseases, and tetrazole-containing molecules have been designed to modulate this interaction. nih.gov

Oncology: In cancer therapy, beyond microtubule destabilization, tetrazole derivatives have been designed as inhibitors of the MDM2-p53 interaction, aiming to restore the tumor-suppressing function of p53. acs.org

Table 2: Potential Therapeutic Applications for this compound Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Rationale / Basis | Citation |

|---|---|---|---|

| Oncology | Tubulin, MDM2-p53, Tyrosine Kinases | Tetrazoles act as microtubule destabilizers and can inhibit key protein-protein interactions in cancer pathways. | nih.govnih.govacs.org |

| Inflammation | Cyclooxygenase-2 (COX-2) | Tetrazole derivatives have been designed as selective COX-2 inhibitors for anti-inflammatory effects with reduced gastric side effects. | nih.govnih.gov |

| Cardiovascular | Angiotensin II Receptor | The tetrazole ring is a key component in several marketed "sartan" drugs that block the angiotensin II receptor to treat hypertension. | tandfonline.com |

| Infectious Diseases | DNA Gyrase, Topoisomerase IV | The tetrazole scaffold can be incorporated into structures that inhibit bacterial DNA replication enzymes. | nih.gov |

| Metabolic Diseases | PPARs, PTP1B, DPP-4 | Tetrazole-containing compounds have been shown to modulate key targets in type 2 diabetes. | nih.gov |

| Neurological Disorders | Keap1-Nef2 Interaction, GABA Receptors | Tetrazoles can be designed to modulate protein-protein interactions relevant to neuro-inflammation or act as allosteric modulators. | nih.govresearchgate.net |

Q & A

Q. What are the common synthesis routes for 4-chloro-3-(1H-tetrazol-5-yl)aniline, and how do reaction conditions affect yield and purity?

- Methodological Answer : Two primary synthesis routes are documented:

- Route 1 : Reacting 3-(1H-tetrazol-5-yl)aniline with oxalyl chloride in N,N-dimethylformamide (DMF) and triethylamine, followed by purification via flash chromatography (yield: 94.1%, purity confirmed by NMR) .

- Route 2 : Using dimethoxyethane as a solvent and gradual addition of water to precipitate the product (yield: 74.8%, decomposition at 241–243°C) .

- Key Variables : Temperature control during oxalyl chloride addition (ice cooling vs. room temperature) impacts side reactions. Solvent choice (DMF vs. dimethoxyethane) influences solubility and crystallization efficiency.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 154.8 ppm for tetrazole carbons, δ 129.5 ppm for aromatic protons) .

- IR Spectroscopy : Peaks at ~3041 cm⁻¹ (N-H stretch), ~1506 cm⁻¹ (C=C aromatic), and ~1262 cm⁻¹ (C-Cl) validate functional groups .

- Mass Spectrometry : HRMS-ESI confirms molecular ion [M+H]⁺ (e.g., m/z 379.1825 for derivatives) .

Advanced Research Questions

Q. How does the Ugi-azide multicomponent reaction apply to modifying the tetrazole ring in this compound derivatives?

- Methodological Answer : The Ugi-azide reaction enables tetrazole functionalization by combining aniline derivatives, aldehydes, isocyanides, and trimethylsilyl azide. For example:

- Procedure : Mix this compound with p-chlorobenzaldehyde, tert-butyl isocyanide, and trimethylsilyl azide in methanol. Stir for 18 hours, then purify via chromatography .

- Outcome : Yields >90% for products like N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)aniline, confirmed by ¹³C NMR and HRMS .

Q. What strategies can resolve contradictions in biological activity data observed for this compound analogs?

- Methodological Answer :

- Statistical Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chlorine with trifluoromethyl) to isolate electronic vs. steric effects on binding .

- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) predicts interactions with target enzymes (e.g., CYP450 isoforms) to rationalize divergent activity .

Q. What are the key considerations in designing catalytic systems for selective functionalization of the aniline moiety in this compound?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts enable Suzuki-Miyaura coupling of the aryl chloride, while copper(I) iodide promotes Ullmann-type aminations .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the chlorine site, while non-polar solvents favor tetrazole reactivity .

- Protecting Groups : Temporary protection of the tetrazole (e.g., tert-butyl) prevents unwanted side reactions during aniline derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.